Cas no 81-86-7 (10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione)

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione structure
81-86-7 structure
Nombre del producto:10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
Número CAS:81-86-7
MF:C12H5BrO3
Megavatios:277.070302724838
MDL:MFCD00006927
CID:34264
PubChem ID:66493

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Propiedades químicas y físicas

Nombre e identificación

    • 6-Bromobenzo[de]isochromene-1,3-dione
    • 4-BROMO-1,8-NAPHTHALIC ANHYDRIDE
    • 4-BROMONAPHTHALIC ANHYDRIDE
    • 4-Bromo-1,8-naphthalenedicarboxylic Anhydride
    • 6-Bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
    • 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-
    • C12H5BrO3
    • DTUOTSLAFJCQHN-UHFFFAOYSA-N
    • 6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione
    • 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo-
    • 4-Bromo-1,8-naphthalicanhydride
    • 6-Bromo-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
    • BrNpA
    • 2-bromonaphthalic anhydride;
    • C12-H5-Br-O3
    • 4-Bromo-1,8-Naphthaltc anhydride
    • AC-10946
    • FT-0600735
    • FT-0617701
    • CHEMBL2234776
    • 2-bromonaphthalic anhydride
    • STL224022
    • 4-Bromo 1,8 naphthalic anhydride
    • 81-86-7
    • EN300-113508
    • J-514536
    • AQ-390/40838877
    • 4-bromonaphthalene-1,8-dicarboxylic anhydride
    • BBL022751
    • EINECS 201-382-3
    • AKOS000436701
    • 4-Bromo-1,8-naphthalic anhydride, 95%
    • 8-Bromo-3-oxatricyclo[7.3.1.0 5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 8-bromo-3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
    • SCHEMBL320954
    • F0020-1844
    • A864489
    • 6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione #
    • CS-0015910
    • F1565-0135
    • PS-7243
    • 8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
    • MFCD00006927
    • B0858
    • 6-bromo-1H,3H-naphtho[l,8-cd]pyran-1,3-dione
    • VU0489338-1
    • DTXSID0058857
    • 10-bromo-3-oxatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • NS00038158
    • L39RF44M2Z
    • SY014455
    • 6-Bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione (ACI)
    • Naphthalic anhydride, 4-bromo- (6CI, 7CI, 8CI)
    • 4-Bromo-1,8-naphtalic anhydride
    • 4-Bromo-1,8-naphthalene anhydride
    • 4-Bromo-1,8-naphthalic acid anhydride
    • 4-Bromo-1,8-naphthoic anhydride
    • 4-Bromonaphthalene-1,8-dicarboxylic acid anhydride
    • DB-045622
    • MDL: MFCD00006927
    • Renchi: 1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H
    • Clave inchi: DTUOTSLAFJCQHN-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C3C(C=CC=2)=C(Br)C=CC=3C(=O)O1

Atributos calculados

  • Calidad precisa: 275.94200
  • Masa isotópica única: 275.942
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 0
  • Complejidad: 341
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 43.4

Propiedades experimentales

  • Color / forma: White or off white loose crystalline powder.
  • Denso: 1.812
  • Punto de fusión: 218.0 to 224.0 deg-C
  • Punto de ebullición: 467.2 oC at 760 mmHg
  • Punto de inflamación: 236.3℃
  • índice de refracción: 1.733
  • PSA: 43.37000
  • Logp: 2.91290
  • Disolución: Insoluble in water and dilute acid, soluble in dilute lye to form sodium salt, soluble in concentrated nitric acid, slightly soluble in organic solvents (such as glacial acetic acid, chlorobenzene, dimethylformamide, ethylene glycol, methyl ether, etc.).

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S37/39
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Inert atmosphere,Room Temperature
  • Términos de riesgo:R36/37/38

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Datos Aduaneros

  • Código HS:2932999099
  • Datos Aduaneros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione PrecioMás >>

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abcr
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4-Bromo-1,8-naphthalic anhydride, 95%; .
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Life Chemicals
F1565-0135-2μmol
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81-86-7 90%+
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Apollo Scientific
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Ambeed
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Life Chemicals
F1565-0135-20mg
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81-86-7 90%+
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10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Acetic acid ,  Potassium dichromate ;  3 h, 120 °C
Referencia
Blue emitting 1,8-naphthalimides with electron transport properties for organic light emitting diode applications
Ulla, Hidayath ; et al, Journal of Molecular Structure, 2017, 1143, 344-354

Synthetic Routes 2

Condiciones de reacción
Referencia
Fructose recognition using new "Off-On" fluorescent chemical probes based on boronate-tagged 1,8-naphthalimide
Seraj, Sanaz; et al, New Journal of Chemistry, 2018, 42(24), 19872-19880

Synthetic Routes 3

Condiciones de reacción
Referencia
A fluorescent PET chemosensor for Zn2+ cations based on 4-methoxy-1,8-naphthalimide derivative containing salicylideneamino receptor group
Panchenko, Pavel A.; et al, Mendeleev Communications, 2020, 30(1), 55-58

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
1.2 Reagents: Sodium dichromate Solvents: Acetic acid
Referencia
AIE active piperazine appended naphthalimide-BODIPYs: photophysical properties and applications in live cell lysosomal tracking
Dwivedi, Bhupendra Kumar; et al, Analyst (Cambridge, 2019, 144(1), 331-341

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium dichromate Solvents: Acetic acid ;  3 h, reflux
Referencia
Synthesis and fluorescence quenching mechanism of novel naphthalimide derivative by nanographene oxide
Seraj, Sanaz; et al, Chemical Physics Letters, 2021, 780,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  cooled; 6 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis, in vitro evaluation and molecular modelling of naphthalimide analogue as anticancer agents
Verma, Meenakshi; et al, European Journal of Medicinal Chemistry, 2013, 68, 352-360

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium dichromate Solvents: Acetic acid ;  3 h, reflux
Referencia
Naphthalimide-based optical turn-on sensor for monosaccharide recognition using boronic acid receptor
Seraj, Sanaz; et al, RSC Advances, 2019, 9(31), 17933-17940

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  2 h, 0 °C; 16 h, 0 °C → 60 °C; 60 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  1 h, acidified, reflux
Referencia
Solvatochromic Reagents for Multicomponent Reactions and their Utility in the Development of Cell-Permeable Macrocyclic Peptide Vectors
Rotstein, Benjamin H.; et al, Chemistry - A European Journal, 2011, 17(44), 12257-12261

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Referencia
New polyphenylene-based macroligands for palladium-containing catalysts
Khotina, I. A.; et al, Doklady Physical Chemistry, 2006, 409(1), 218-220

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  6 h, rt → 60 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Sodium hydroxide Solvents: Water ;  heated
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Synthesis, in vitro evaluation and DNA interaction studies of N-allyl naphthalimide analogues as anticancer agents
Verma, Meenakshi; et al, RSC Advances, 2015, 5(52), 41803-41813

Synthetic Routes 11

Condiciones de reacción
Referencia
Synthesis of 4-bromonaphthalic anhydride
Suvorov, B. V.; et al, Vestnik Akademii Nauk Kazakhskoi SSR, 1976, (5), 75-6

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Potassium dichromate ;  3 h, 120 °C
Referencia
Blue emitting 1,8-naphthalimides with electron transport properties for organic light emitting diode applications
Ulla, Hidayath ; et al, Journal of Molecular Structure, 2017, 1143, 344-354

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Raw materials

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Preparation Products

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